molecular formula C19H21NO2 B1520584 Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid CAS No. 80896-75-9

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid

Cat. No.: B1520584
CAS No.: 80896-75-9
M. Wt: 295.4 g/mol
InChI Key: BXNQHFXIEKKDBA-ZWKOTPCHSA-N
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Description

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as esters, amides, and other substituted pyrrolidines.

Scientific Research Applications

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can be compared to other similar compounds, such as:

  • Pyrrolidine-3-carboxylic acid derivatives: : These compounds share the pyrrolidine ring but differ in their substituents.

  • Benzyl-substituted pyrrolidines: : Similar in structure but with variations in the benzyl group.

  • p-Tolyl-substituted pyrrolidines: : Compounds with different substituents on the pyrrolidine ring.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

CAS No.

80896-75-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1

InChI Key

BXNQHFXIEKKDBA-ZWKOTPCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3

SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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